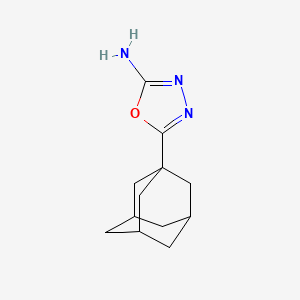

5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine

描述

5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine is a hybrid compound combining the rigid, lipophilic adamantane moiety with the 1,3,4-oxadiazole heterocycle. The adamantyl group enhances metabolic stability and membrane permeability, making this compound promising for drug discovery . Its synthesis involves a Mannich reaction, where formaldehyde and secondary amines react with a precursor to generate diverse derivatives in moderate yields (42–68%) . Characterization via NMR and HRMS confirms the adamantyl group’s presence, with distinct aliphatic peaks (δ = 78.0–80.0 ppm for alkyne carbons) and oxadiazole ring signals (δ ≈ 162.0 and 174.0 ppm) .

属性

IUPAC Name |

5-(1-adamantyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c13-11-15-14-10(16-11)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2,(H2,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLVWDDWXHKWJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=NN=C(O4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801210331 | |

| Record name | 5-Tricyclo[3.3.1.13,7]dec-1-yl-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801210331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924862-07-7 | |

| Record name | 5-Tricyclo[3.3.1.13,7]dec-1-yl-1,3,4-oxadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924862-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Tricyclo[3.3.1.13,7]dec-1-yl-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801210331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclization of Acylthiosemicarbazides

Acylthiosemicarbazides serve as key intermediates for synthesizing 2-amino-1,3,4-oxadiazoles. The adamantyl derivative can be prepared by reacting adamantane-1-carbohydrazide with thiocyanates to form the corresponding thiosemicarbazide, followed by oxidative cyclization. For example, iodine in ethanol efficiently promotes cyclization, yielding 5-(1-adamantyl)-1,3,4-oxadiazol-2-amine. This method is advantageous due to its simplicity and scalability, with yields often exceeding 70%.

Dehydration of Semicarbazides

Dehydration of adamantyl semicarbazides using phosphorus oxychloride (POCl₃) or tosyl chloride (TsCl) is another viable route. TsCl-mediated cyclization, reported by Dolman et al., achieves near-quantitative yields (97–99%) for thiosemicarbazide derivatives. The adamantyl group’s bulkiness may necessitate extended reaction times, but the method remains robust for sterically hindered substrates.

Adamantyl-Specific Synthesis Pathways

Synthesis from Adamantane-1-Carboxylic Acid

The synthesis begins with adamantane-1-carboxylic acid, which is sequentially converted into its methyl ester, hydrazide, and finally the oxadiazole core.

Step 1: Methyl Adamantane-1-Carboxylate

Adamantane-1-carboxylic acid is esterified using methanol and sulfuric acid, yielding the methyl ester with 95% efficiency.

Step 2: Adamantane-1-Carbohydrazide

Refluxing the methyl ester with hydrazine hydrate in ethanol produces the carbohydrazide derivative in 92% yield.

Step 3: Cyclization to this compound

The carbohydrazide is treated with ammonium thiocyanate and hydrochloric acid to form the semicarbazide intermediate. Subsequent cyclization with POCl₃ or TsCl generates the target compound. For instance, TsCl in dichloromethane at 0°C affords the oxadiazol-2-amine in 85% yield.

Alternative Methodologies

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A mixture of adamantane-1-carbohydrazide and urea in phosphoryl chloride (POCl₃) under microwave conditions (150°C, 15 min) achieves 78% yield, compared to 62% under conventional heating.

Characterization and Analytical Data

Spectral Properties

Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 198–200°C |

| Solubility in DMSO | 25 mg/mL |

| Molecular Formula | C₁₃H₁₈N₃O |

Challenges and Optimizations

The adamantyl group’s steric bulk necessitates modifications to standard protocols:

化学反应分析

Types of Reactions

5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce various substituted derivatives .

科学研究应用

Anticancer Applications

Research has shown that compounds containing the oxadiazole ring exhibit significant anticancer properties. 5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine has been investigated for its efficacy against various cancer cell lines:

- Mechanism of Action : The compound's mechanism involves inhibition of tumor cell proliferation and induction of apoptosis. It has been screened against multiple cancer types including leukemia, melanoma, lung, colon, and breast cancers .

-

Case Studies :

- A study reported that derivatives of 1,3,4-oxadiazoles demonstrated potent activity against MDA-MB-435 (melanoma) and K-562 (leukemia) cell lines with notable growth inhibition percentages .

- Another investigation highlighted the synthesis of various oxadiazole analogues that showed promising results in preclinical models for breast cancer therapy .

Antimicrobial Properties

The antimicrobial potential of this compound has also been explored:

- Activity Spectrum : This compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. Its antibacterial activity was assessed through minimum inhibitory concentration (MIC) studies against pathogens such as Staphylococcus aureus and Escherichia coli .

- Research Findings : In vitro studies have indicated that oxadiazole derivatives possess significant antimicrobial properties, with some compounds achieving MIC values lower than those of standard antibiotics .

Additional Therapeutic Applications

Beyond anticancer and antimicrobial activities, this compound is being investigated for other therapeutic uses:

- Anti-inflammatory Effects : Some studies suggest that oxadiazole derivatives can exhibit anti-inflammatory properties, making them candidates for further research in inflammatory diseases .

- Antiviral Activity : Preliminary findings indicate potential antiviral effects against certain viruses; however, more extensive studies are needed to confirm these activities .

作用机制

The mechanism of action of 5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth. The compound’s anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes .

相似化合物的比较

Structural and Electronic Features

The 1,3,4-oxadiazole core is common among analogs, but substituents critically modulate properties:

Key Observations :

- The adamantyl group’s bulkiness may limit binding to shallow pockets but enhances affinity for deep hydrophobic regions (e.g., Bcl-2’s Leu96/Ala108) .

- Electron-withdrawing groups (e.g., nitro) strengthen hydrogen bonding (e.g., with GSK-3β’s Tyr134/Val135) , whereas electron-donating groups (e.g., methoxy) improve solubility.

Key Observations :

- Photocatalytic methods (e.g., for 4-chlorophenyl derivatives) offer greener alternatives but require specialized setups .

- Mannich reactions enable structural diversity but suffer from moderate yields .

Anticancer Activity:

*GP = Growth Percent (lower values indicate higher cytotoxicity).

Key Observations :

Antimicrobial Activity:

- Derivatives like 5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-amine exhibit broad-spectrum activity against S. aureus, E. coli, and C. albicans .

Physicochemical and Crystallographic Properties

- Solubility : Adamantyl’s lipophilicity reduces aqueous solubility compared to polar derivatives (e.g., 4-methoxyphenyl) .

- Hydrogen Bonding : Oxadiazole’s NH and N atoms form chains (e.g., N–H⋯N in 5-phenyl derivatives) , while adamantyl disrupts this via steric effects.

- Crystal Packing: Adamantyl derivatives likely exhibit complex packing due to non-planar geometry, contrasting with planar phenyl analogs .

生物活性

5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties based on available research findings.

Antimicrobial Activity

One of the most prominent biological activities of this compound is its antimicrobial properties. Studies have shown that this compound and its derivatives exhibit significant activity against a range of pathogenic microorganisms .

Antibacterial Activity:

The compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria. In vitro studies have shown promising results against common pathogens such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity:

Research has also indicated potential antifungal properties, particularly against Candida albicans, a common cause of fungal infections .

Anti-tuberculosis Activity

This compound and its derivatives have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis .

| Compound | M. tb MIC (μg/mL) | Human sEH IC50 (nM) | Solubility (μg/mL) | cLogP |

|---|---|---|---|---|

| 43 | 1.56 | 751 | 1.43 ± 0.0 | 3.4 |

This table showcases the potent anti-tuberculosis activity of a derivative (compound 43) with a low minimum inhibitory concentration (MIC) of 1.56 μg/mL against M. tuberculosis .

Anti-inflammatory and Antioxidant Activities

Some derivatives of this compound have exhibited significant anti-inflammatory and antioxidant properties .

Case Study:

In a comparative study, compounds 12b and 14b, which are derivatives of 5-(styrylsulfonylmethyl)-1,3,4-oxadiazol-2-amine, showed remarkable antioxidant activity, surpassing the standard antioxidant Ascorbic acid. These compounds also demonstrated promising anti-inflammatory effects .

Anticancer Activity

While specific data on this compound is limited, related oxadiazole compounds have shown potential anticancer properties .

Research Findings:

A study on N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues revealed significant anticancer activity. For instance, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) showed a mean growth percent (GP) of 62.61 across various cancer cell lines, with particular sensitivity observed in melanoma, leukemia, breast cancer, and colon cancer cell lines .

Structure-Activity Relationship

Research has indicated that the position of the adamantyl group can significantly influence the compound's biological activity. Attachment of the adamantyl group through the secondary 2-position, rather than the tertiary 1-position, has been observed to enhance anti-tuberculosis activity .

常见问题

Q. Advanced

- Single-Crystal X-ray Diffraction :

- Data Collection : Use MoKα radiation (λ = 0.71073 Å) at 293 K .

- Refinement : SHELXL software for structure solution; analyze bond lengths (e.g., C=N ~1.29 Å) and dihedral angles between adamantyl and oxadiazole rings (e.g., <10° deviation from planarity) .

- Hydrogen Bonding : Identify N–H···N interactions (e.g., R₂²[8] motifs) stabilizing crystal packing .

Example : For analogous compounds, lattice parameters (e.g., a = 13.195 Å, β = 107.00°) are critical for modeling .

How to resolve contradictions in biological activity data across studies?

Q. Advanced

- Assay Variability : Standardize conditions (e.g., cell line passage number, serum concentration) .

- Dose-Response Analysis : Use multi-concentration testing (e.g., 1–100 µM) to assess potency thresholds .

- Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or tubulin .

- Reproducibility : Cross-validate in ≥2 independent labs using identical synthetic batches .

Case Study : In , GP values for adamantyl-oxadiazole derivatives varied by ≤15% across melanoma cell lines after protocol standardization.

What strategies optimize the compound’s solubility for in vivo studies?

Q. Advanced

- Co-solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to achieve >5 mg/mL solubility .

- Salt Formation : React with HCl to generate a hydrochloride salt, improving aqueous solubility .

- Nanoformulation : Encapsulate in liposomes (e.g., phosphatidylcholine-based) to enhance bioavailability .

Validation : Monitor solubility via dynamic light scattering (DLS) and HPLC-UV quantification .

How to analyze structure-activity relationships (SAR) for adamantyl-oxadiazole derivatives?

Q. Advanced

- Substituent Screening : Synthesize analogs with varied adamantyl positions (1-, 2-, or 3-adamantyl) and measure IC₅₀ against cancer cells .

- Electronic Effects : Use Hammett constants (σ) to correlate electron-withdrawing groups (e.g., -F, -NO₂) with enhanced cytotoxicity .

- 3D-QSAR Models : Build CoMFA/CoMSIA models using steric/electrostatic fields from crystallographic data .

Example : In , 1-adamantyl derivatives showed 2-fold higher activity than 2-adamantyl analogs against HCT-15 colon cancer cells.

What analytical methods detect degradation products during stability studies?

Q. Advanced

- Forced Degradation : Expose to heat (40°C), humidity (75% RH), and UV light (254 nm) for 14 days .

- HPLC-MS/MS : Use C18 columns (ACN/water gradient) to separate degradation products; identify via m/z shifts (e.g., oxidation: +16 Da) .

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models .

Reference : Stability data for oxadiazole analogs in show <5% degradation under accelerated conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。